molecular formula C18H27ClN2O2 B5158672 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide CAS No. 959239-25-9

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B5158672
CAS No.: 959239-25-9
M. Wt: 338.9 g/mol
InChI Key: YWPWSILSEYHNHQ-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide features a butanamide backbone substituted with a 3-chlorophenoxy group at the C2 position and a piperidin-4-yl moiety modified with an isopropyl (propan-2-yl) group at the N1 position. This structure combines a phenoxy aromatic system with a piperidine ring, a configuration seen in synthetic opioids and psychoactive substances.

Key structural elements:

  • Piperidine modifications: The isopropyl group at N1 distinguishes it from analogs with phenylethyl or benzyl substituents, which are common in fentanyl-related compounds .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-6-14(19)12-16)18(22)20-15-8-10-21(11-9-15)13(2)3/h5-7,12-13,15,17H,4,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWSILSEYHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169378
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-25-9
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorophenol with butanoyl chloride to form 3-chlorophenyl butanoate. This intermediate is then reacted with 1-(propan-2-yl)piperidine in the presence of a base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and regulatory statuses of analogous compounds:

Compound Name Piperidine Substituent Aryl/Aryloxy Group Molecular Weight (g/mol) Regulatory Status (Example Jurisdictions) Evidence ID
Target Compound 1-(Propan-2-yl) 3-Chlorophenoxy ~324.5* Not explicitly regulated† -
Butyrfentanyl (BF) 1-(2-Phenylethyl) Phenyl 349.4 Controlled in Poland (2015)
4-Fluorobutyrfentanyl (4F-BF) 1-(2-Phenylethyl) 4-Fluorophenyl 368.5 Controlled in Poland (2015)
4-Methoxybutyrylfentanyl 1-(2-Phenylethyl) 4-Methoxyphenyl 380.5 Monitored under EU frameworks
Valerylfentanyl 1-(2-Phenylethyl) Phenyl 363.5 Controlled in Sweden (2024)

*Calculated based on formula C₁₇H₂₅ClN₂O₂.

Key Observations:

Phenylethyl groups in fentanyl derivatives are critical for MOR affinity . Piperidine substitution at N1 is a common feature in synthetic opioids, influencing metabolic stability and potency .

Aryl/Aryloxy Modifications: The 3-chlorophenoxy group introduces electronegativity and lipophilicity, which may enhance receptor interaction compared to non-halogenated phenyl groups (e.g., butyrfentanyl) . Fluorine or methoxy groups at the para position (e.g., 4F-BF, 4-methoxy-BF) are associated with prolonged half-lives due to reduced cytochrome P450 metabolism .

Pharmacological and Regulatory Implications

  • Receptor Affinity: While direct data on the target compound are unavailable, structural analogs like butyrfentanyl exhibit high MOR affinity (EC₅₀ ~1–10 nM). The 3-chlorophenoxy group may mimic the electron-withdrawing effects of halogens in other potent opioids .
  • Metabolic Stability : The isopropyl group could confer resistance to N-dealkylation, a common metabolic pathway for piperidine-containing drugs .
  • Legal Status: Analogous compounds (e.g., 4F-BF, valerylfentanyl) are increasingly controlled under global drug legislation (e.g., EU Council Decision 2005/387/JHA). The target compound’s absence from current reports suggests it may be a novel or emerging substance .

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